REACTION_CXSMILES
|
[N:1]([CH:4]1[CH2:9][CH:8]2[CH2:10][CH2:11][CH:5]1[CH2:6][N:7]2[C:12](=O)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[N+]=[N-].B#B.Cl>C1COCC1>[NH2:1][CH:4]1[CH2:9][CH:8]2[CH2:10][CH2:11][CH:5]1[CH2:6][N:7]2[CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the whole heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 12 hours
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
On cooling
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated on a steam bath for 2 hrs
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
Basification and saturation with K2CO3, extraction with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CONCENTRATION
|
Details
|
(K2CO3), concentration and distillation
|
Name
|
|
Type
|
product
|
Smiles
|
NC1C2CN(C(C1)CC2)CC2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 96.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |